Coronene-1,7-dicarboxylic acid is a polycyclic aromatic hydrocarbon characterized by its unique structure, which consists of a coronene core with two carboxylic acid functional groups. Its chemical formula is and it has a molecular weight of approximately 398.36 g/mol. This compound is notable for its highly conjugated system, which contributes to its chemical reactivity and potential applications in various scientific fields, including materials science and organic electronics.
Coronene-1,7-dicarboxylic acid can be derived from the functionalization of coronene, which occurs naturally in certain geological formations and is also produced during the combustion of organic materials. The compound is synthesized through organic chemistry methods that allow for the selective introduction of carboxylic acid groups onto the coronene framework.
Coronene-1,7-dicarboxylic acid belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their planar structures and strong electron delocalization. PAHs are significant in both environmental chemistry and materials science due to their stability and unique electronic properties.
The synthesis of coronene-1,7-dicarboxylic acid typically involves several key steps:
Coronene-1,7-dicarboxylic acid features a planar structure due to its fused benzene rings, allowing for effective π-π stacking interactions. The carboxyl groups are positioned at the 1 and 7 positions on the coronene framework, enhancing solubility in polar solvents.
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C(=O)O
PHYWDUIBNMEJSG-UHFFFAOYSA-N
Coronene-1,7-dicarboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which coronene-1,7-dicarboxylic acid exerts its effects is largely attributed to its highly conjugated aromatic structure. This allows for strong π-π interactions with other molecules, facilitating:
Coronene-1,7-dicarboxylic acid has several applications across different scientific fields:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3